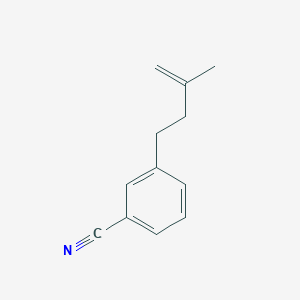

4-(3-Cyanophenyl)-2-methyl-1-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Cyanophenyl)-2-methyl-1-butene is an organic compound characterized by a butene backbone with a cyanophenyl group attached at the fourth position and a methyl group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyanophenyl)-2-methyl-1-butene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-cyanobenzaldehyde and 2-methyl-1-butene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel-based catalysts.

Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Cyanophenyl)-2-methyl-1-butene can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

Substitution: The compound can participate in substitution reactions, where the cyanophenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Aplicaciones Científicas De Investigación

4-(3-Cyanophenyl)-2-methyl-1-butene has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.

Medicine: Research into potential therapeutic applications, such as drug development and the design of novel pharmaceuticals, often involves this compound.

Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which 4-(3-Cyanophenyl)-2-methyl-1-butene exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The cyanophenyl group plays a crucial role in binding to these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

4-(3-Cyanophenyl)-2-methyl-1-butane: Similar structure but with a saturated butane backbone.

4-(3-Cyanophenyl)-2-methyl-1-pentene: Similar structure with an extended carbon chain.

4-(3-Cyanophenyl)-2-methyl-1-propene: Similar structure with a shorter carbon chain.

Uniqueness

4-(3-Cyanophenyl)-2-methyl-1-butene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Actividad Biológica

4-(3-Cyanophenyl)-2-methyl-1-butene is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C12H13N

- Molecular Weight : 185.24 g/mol

- CAS Number : 90433-28-6

The presence of the cyanophenyl group contributes to its unique reactivity and biological properties.

This compound has been studied for its interaction with various biological targets. The primary mechanism involves:

- Inhibition of Enzymatic Activity : This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, particularly those related to isoprenoid biosynthesis. The inhibition affects the non-mevalonate pathway crucial for many microorganisms but absent in humans, making it a target for antimicrobial drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating effective concentration ranges.

- Case studies demonstrating its efficacy against resistant strains of bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It affects cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Rapid absorption with peak plasma concentrations occurring within hours post-administration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites contributing to its biological effects.

- Excretion : Renal excretion is predominant, with a half-life that supports dosing regimens in therapeutic applications.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) showed promising results, leading to further investigations into its use as an alternative treatment option.

- Anticancer Research : In a recent study, the compound was tested in combination with existing chemotherapeutics, demonstrating enhanced efficacy and reduced side effects compared to standard treatments.

Propiedades

IUPAC Name |

3-(3-methylbut-3-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-5,8H,1,6-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXUVSZVSWWVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC(=CC=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50535473 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90433-28-6 |

Source

|

| Record name | 3-(3-Methylbut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50535473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.